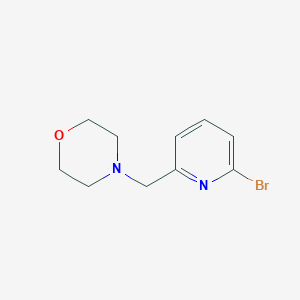

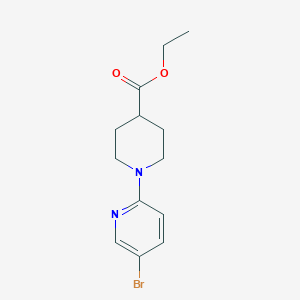

4-((6-Bromopyridin-2-yl)methyl)morpholine

Descripción general

Descripción

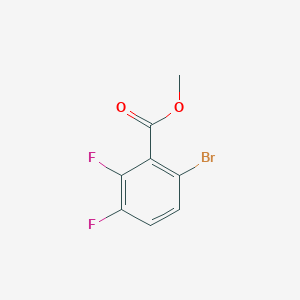

“4-((6-Bromopyridin-2-yl)methyl)morpholine” is a chemical compound with the molecular formula C10H13BrN2O . It has a molecular weight of 257.13 g/mol .

Synthesis Analysis

The synthesis of morpholines, including “this compound”, often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized using this method .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a bromopyridinyl group . The exact structure can be represented by the InChI code: 1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2 .

Aplicaciones Científicas De Investigación

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives, including structures similar to 4-((6-Bromopyridin-2-yl)methyl)morpholine, have been extensively studied for their wide range of pharmacological activities. The unique structural features of morpholine, as part of various organic compounds, have led to its incorporation in chemical designs aimed at developing pharmacologically active molecules. These studies underscore morpholine's importance in medicinal chemistry, highlighting its potential in the design and synthesis of novel therapeutic agents with diverse biological activities. Research has shown that compounds containing the morpholine moiety can exhibit potent pharmacophoric activities, leading to their exploration in the development of new drugs for various diseases (Asif & Imran, 2019).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, studies have focused on substances structurally related to this compound, such as brominated phenols and their environmental impact. These research efforts have sought to understand the distribution, toxicokinetics, and toxicodynamics of such compounds in various environmental matrices. This knowledge is crucial for assessing the ecological and human health risks associated with the release of brominated organic compounds into the environment. The research findings contribute to a more comprehensive understanding of the environmental presence and potential hazards posed by these substances, guiding the development of safer and more sustainable chemical practices (Koch & Sures, 2018).

Synthesis and Industrial Applications

The synthesis and industrial applications of compounds related to this compound have also been a significant area of research. Studies have reviewed various synthetic routes for key intermediates used in the production of pharmaceuticals and other chemicals. These investigations not only provide insights into the most efficient and commercially viable methods for synthesizing these intermediates but also highlight the potential for industrial scale-up. The research in this area underscores the importance of developing sustainable and cost-effective synthetic processes for compounds with significant pharmacological or industrial utility (Zhang Fu-li, 2012).

Propiedades

IUPAC Name |

4-[(6-bromopyridin-2-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLFMVWZQBQAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one](/img/structure/B3132093.png)

![4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one](/img/structure/B3132095.png)

![4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole](/img/structure/B3132100.png)

![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3132101.png)

![Trichloro[3-(2-methoxyethoxy)propyl]silane](/img/structure/B3132191.png)